molecular formula C10H10FNS2 B2485689 2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole CAS No. 155559-65-2

2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole

Cat. No.: B2485689
CAS No.: 155559-65-2
M. Wt: 227.32
InChI Key: FWGBBVAZBPFKDF-UHFFFAOYSA-N
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Description

2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C10H10FNS2 and a molecular weight of 227.33 g/mol . This compound is characterized by the presence of a benzothiazole ring substituted with a fluoroethyl group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole typically involves the reaction of 2-mercapto-5-methylbenzothiazole with 2-fluoroethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Biological Activity

The compound 2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole belongs to the benzothiazole class, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable benzothiazole derivative with a fluorinated thiol or sulfide. The process generally employs methods such as nucleophilic substitution or coupling reactions, which can yield various derivatives with distinct biological profiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that related benzothiazoles exhibit significant cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell migration, as evidenced by assays such as MTT and scratch wound healing assays .

CompoundCell LineIC50 (µM)Mechanism
This compoundA431TBDApoptosis induction
Similar Benzothiazole DerivativeA5491.2Cell cycle arrest

Antimicrobial Activity

Benzothiazoles are also recognized for their antimicrobial properties. Compounds in this class have been evaluated for their efficacy against various bacterial and fungal strains. For example, research indicates that benzothiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific inhibition rates depend on the structural modifications present in the compound .

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBacterialTBD
Escherichia coliBacterialTBD
Candida albicansFungalTBD

Anti-inflammatory Activity

Moreover, benzothiazole derivatives have been studied for their anti-inflammatory effects. In particular, compounds have been shown to reduce the expression of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests a potential role in treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study involving a series of benzothiazole derivatives demonstrated that modifications at the 5-position significantly enhanced anticancer activity against A431 and A549 cells. The lead compound exhibited an IC50 value lower than 10 µM, indicating potent activity.
  • Antimicrobial Screening : Another investigation assessed various substituted benzothiazoles against clinical isolates of bacteria and fungi. Compounds with electron-withdrawing groups showed improved antimicrobial activity compared to those with electron-donating groups.

Research Findings

Recent findings emphasize that structural modifications in benzothiazoles can lead to enhanced biological activity:

  • Fluorination : The introduction of fluorine atoms has been associated with increased lipophilicity and improved cell membrane permeability.
  • Substituent Effects : Various substituents at different positions on the benzothiazole ring can modulate biological activity significantly.

Properties

IUPAC Name

2-(2-fluoroethylsulfanyl)-5-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNS2/c1-7-2-3-9-8(6-7)12-10(14-9)13-5-4-11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGBBVAZBPFKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)SCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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